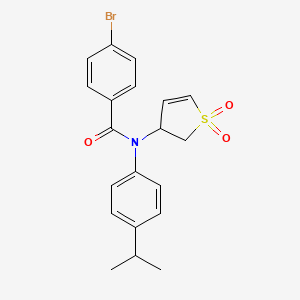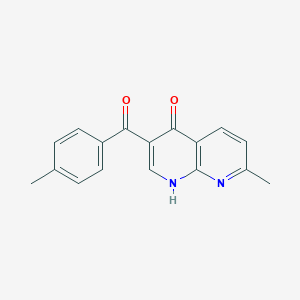![molecular formula C24H23N3O2 B2990573 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 476634-01-2](/img/structure/B2990573.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole derivatives are of significant interest due to their diverse biological activity and clinical applications . This ring system is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs . Antiprotozoal and antigiardial activities of various benzimidazole derivatives were also reported .
Synthesis Analysis
A series of new benzamidine derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using X-ray crystal structure analysis . The benzimidazole core is often planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives often involve the use of reactive intermediates . The synthesized compounds are characterized by spectral data .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .
科学的研究の応用
Polymer Synthesis and Characterization
- N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide and its derivatives are utilized in the synthesis of novel aromatic polyimides. These polymers demonstrate solubility in organic solvents and have high thermal stability, with degradation temperatures ranging from 240°C to 550°C in nitrogen (Butt et al., 2005).
Thermal Fragmentation and Rearrangement
- The thermal fragmentation and rearrangement of derivatives of this compound have been studied. These processes lead to the formation of benzimidazoles, benzonitrile, and other compounds, indicating a complex chemical behavior under thermal conditions (Gaber et al., 2011).
Role in Therapeutics and Pharmacology
- Benzimidazole derivatives, including this compound, play a significant role in therapeutics as antiulcer and anthelmintic drugs. These derivatives also exhibit diverse pharmacological activities like antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties (Salahuddin et al., 2017).
Anticancer Agent Potential
- Specific derivatives of this compound have been synthesized and evaluated as potential anticancer agents, showing promising cytotoxicity against various human neoplastic cell lines (Romero-Castro et al., 2011).
Antimicrobial Activity
- Novel derivatives of this compound have shown significant broad-spectrum antimicrobial activity against bacterial and fungal strains, suggesting their potential use in antimicrobial treatments (Padalkar et al., 2014).
Antioxidant Properties
- Benzimidazole derivatives exhibit in vitro effects on lipid peroxidation levels in rat liver microsomal assays, suggesting their potential antioxidant properties (Kuş et al., 2004).
Inhibition of Cancer Cell Proliferation
- Certain benzimidazole derivatives inhibit the proliferation of MDA-MB-231 human breast cancer cells, demonstrating their potential in cancer treatment (Thimmegowda et al., 2008).
Emission Enhancement in Aggregates
- Phenylbenzoxazole-based organic compounds related to this compound show enhanced emission in aggregated states, which is significant for applications in organic light-emitting diodes and other photonic devices (Qian et al., 2012).
DNA Interaction and Antitumor Activity
- Bisbenzimidazole compounds derived from this compound show binding to the DNA minor groove and exhibit antitumor activity, indicating their potential as therapeutic agents in cancer treatment (Mann et al., 2001).
作用機序
Target of Action
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to form hydrogen bonds with biological enzymes and receptors and participate in π–π and hydrophobic interactions . This interaction could be related to its mechanism of action.
Biochemical Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the benzimidazole moiety, which is known to interact with various biological targets, suggests that the compound may have significant bioavailability .
Result of Action
Benzimidazole derivatives are known to exert moderate to high ability to scavenge peroxyl radicals . This suggests that the compound may have antioxidant activity.
Action Environment
The benzimidazole moiety is known to interact with various biological targets, suggesting that the compound’s action may be influenced by the biological environment .
将来の方向性
The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry . Benzimidazole derivatives, due to their diverse biological activity, continue to be an area of active research.
特性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-3-16-29-20-14-10-18(11-15-20)24(28)25-19-12-8-17(9-13-19)23-26-21-6-4-5-7-22(21)27-23/h4-15H,2-3,16H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUNDTKCGPFWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


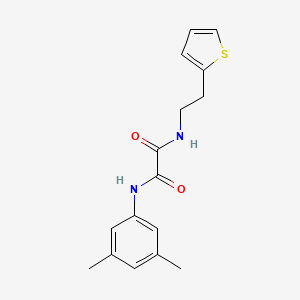

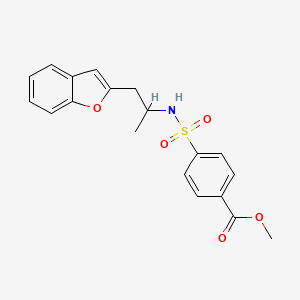

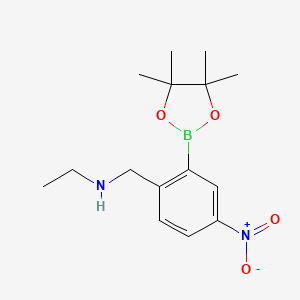
![(3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2990501.png)
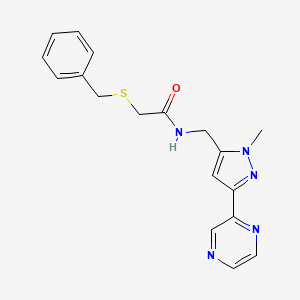
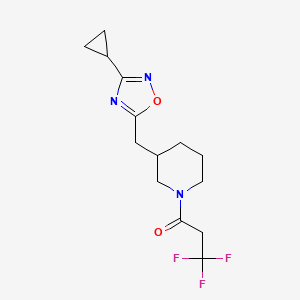
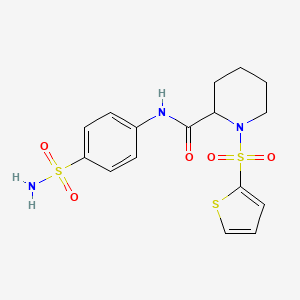
![2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B2990507.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2990508.png)
